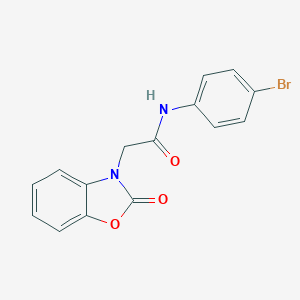![molecular formula C24H25N3O5 B313107 2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B313107.png)
2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidinyl ring, a benzylidene group, and an acetamide moiety, making it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of 2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves multiple steps, including the formation of the imidazolidinyl ring and the introduction of the benzylidene and acetamide groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazolidinyl ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzylidene group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activities. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE stands out due to its unique structural features and diverse reactivity. Similar compounds include:
- 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C24H25N3O5 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
2-[(4E)-4-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O5/c1-4-7-17-11-16(13-20(22(17)29)32-5-2)12-19-23(30)27(24(31)26-19)14-21(28)25-18-9-6-8-15(3)10-18/h4,6,8-13,29H,1,5,7,14H2,2-3H3,(H,25,28)(H,26,31)/b19-12+ |
Clé InChI |
XMWDYFXPACSTDW-XDHOZWIPSA-N |
SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C |
SMILES isomérique |
CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C |
SMILES canonique |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B313025.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B313026.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-3-methylanilino]ethyl nicotinate](/img/structure/B313029.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-fluorobenzoate](/img/structure/B313034.png)
![4-{[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methylhydrazino]carbonyl}-N,N-diethylbenzenesulfonamide](/img/structure/B313041.png)

![2-({2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetyl}amino)ethyl 2-chlorobenzoate](/img/structure/B313044.png)
acetyl}amino)ethyl benzoate](/img/structure/B313045.png)
![2-({Oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetyl}amino)ethyl 3,4-dichlorobenzoate](/img/structure/B313046.png)
![3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B313047.png)



